molecular formula C10H10N2O2 B2819837 3-Benzylimidazolidine-2,4-dione CAS No. 2301-40-8

3-Benzylimidazolidine-2,4-dione

Cat. No.: B2819837
CAS No.: 2301-40-8
M. Wt: 190.202
InChI Key: AODAEDMAPRQATI-UHFFFAOYSA-N
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Description

3-Benzylimidazolidine-2,4-dione is an organic compound with the molecular formula C10H10N2O2. It is a derivative of imidazolidine-2,4-dione, featuring a benzyl group attached to the nitrogen atom at the 3-position. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Benzylimidazolidine-2,4-dione can be synthesized through several methods. One common approach involves the reaction of hydantoin with benzyl bromide. The reaction typically proceeds in the presence of a base such as potassium hydroxide, which is dissolved in methanol. The mixture is heated to around 60°C for 18 hours, followed by purification through successive crystallizations .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Benzylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine derivatives with different functional groups, while substitution can introduce various substituents at the benzyl position.

Scientific Research Applications

3-Benzylimidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Benzylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazolidine-2,4-dione: The parent compound without the benzyl group.

    Thiazolidine-2,4-dione: A similar compound with a sulfur atom in place of one of the nitrogen atoms.

    Hydantoin: A related compound with a similar core structure.

Uniqueness

3-Benzylimidazolidine-2,4-dione is unique due to the presence of the benzyl group, which can significantly alter its chemical and biological properties

Properties

IUPAC Name

3-benzylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-9-6-11-10(14)12(9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODAEDMAPRQATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50875881
Record name 2,4-IMIDAZOLIDINEDIONE, 3-(PHENYLMETHYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50875881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2301-40-8
Record name 2,4-IMIDAZOLIDINEDIONE, 3-(PHENYLMETHYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50875881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-benzylimidazolidine-2,4-dione
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